Cas no 90-94-8 (4,4'-Bis(dimethylamino)benzophenone)

4,4'-Bis(dimethylamino)benzophenone (CAS 530-44-9) is a yellow crystalline compound widely used as a photoinitiator in UV-curable coatings, inks, and adhesives. Its key advantage lies in its high photosensitivity, enabling efficient radical generation under UV light to initiate polymerization reactions. The molecule features two dimethylamino donor groups conjugated with a benzophenone core, enhancing its electron-transfer properties and reactivity. It exhibits excellent solubility in common organic solvents, facilitating formulation flexibility. This compound is particularly valued for its stability under storage conditions and consistent performance in industrial applications. Its absorption spectrum overlaps well with medium-pressure mercury lamp emissions, making it suitable for various UV curing processes. The product is also employed in photochemical research due to its well-characterized excited-state behavior.
4,4'-Bis(dimethylamino)benzophenone structure
90-94-8 structure
Product Name:4,4'-Bis(dimethylamino)benzophenone
CAS No:90-94-8
MF:C17H20N2O
MW:268.353504180908
MDL:MFCD00008312
CID:34577
PubChem ID:7031
Update Time:2025-07-02

4,4'-Bis(dimethylamino)benzophenone Chemical and Physical Properties

Names and Identifiers

    • 4,4'-Bis(dimethylamino)benzophenone
    • Michlers Ketone
    • Tetramethyldiaminobenzophenone
    • 4,4?Bis(Dimethylamino) Benzophenone
    • 4,4'-Di(N,N-dimethylamino)benzophenone
    • Michler's ketone
    • bis[4-(dimethylamino)phenyl]methanone
    • Michler’s ketone
    • 4,4′-Bis(diMethylaMino)benzophenone
    • N,N,N',N'-Tetramethyl-4,4'-diaminobenzophenone
    • F21239
    • NCGC00164065-02
    • Michler's ketone, 98%
    • STK366752
    • CCG-202851
    • Bis-(4-dimethylamino-phenyl)-methanone
    • cetona de michler
    • WLN: 1N1&R D- 2V
    • F0722-8838
    • CS-W021001
    • 4,4'-bis(dimethylamine)benzophenone
    • p,p'-Bis(N,N-dimethylamino)benzophenone
    • Chetone di Micheler
    • Centone de Michler
    • Tox21_202416
    • 4,4'-tetramethyldiaminobenzophenone
    • p,p'-Michler's ketone
    • NSC 9602
    • CHEBI:82347
    • Michler/'S ketone
    • EINECS 202-027-5
    • Benzophenone, 4,4'-bis(dimethylamino)-
    • Metanona, bis [4-(dimetilamino) fenil]-
    • Z104473070
    • p,N-dimethylamino)benzophenone
    • Michler ketone
    • Michler's ketone; (4,4'-bis(dimethylamino)benzophenone)
    • p,p' - Bis(dimethylamino)benzophenone
    • Bis(p-(N,N-dimethylamino)phenyl)ketone
    • MFCD00008312
    • CHEMBL15137
    • bis(4-dimethylaminophenyl)methanone
    • p,p'-Bis(dimethylamino)benzophenone
    • 4-[4-(dimethylamino)benzoyl]-N,N-dimethylaniline
    • AI3-22412
    • HMS2464F09
    • (4,4'-Tetramethyldiamino)benzophenone
    • Michler's ketone [4,4'-bis(dimethylamino)benzophenone]
    • NSC-9602
    • MLS000521340
    • MICHLER'S KETONE [MI]
    • 4,4/'-Bis(dimethylamino)benzophenone
    • NCGC00254018-01
    • C19266
    • bis[4-(Dimethylamino)phenyl]-methanone
    • 4,4'-di(Dimethylamino)benzophenone
    • CCRIS 412
    • DTXSID2020894
    • W-100322
    • Michler's ketone, certified reference material, TraceCERT(R)
    • p,p'-Tetramethyldiaminobenzophenone
    • Michler`s ketone
    • N,N',N'-Tetramethyl-4,4'-diaminobenzophenone
    • Methanone, bis(4-(dimethylamino)phenyl)-
    • di-p-dimethylaminophenyl ketone
    • UNII-3Z2SN6B347
    • NCGC00164065-03
    • (Tetramethyldiamino)benzophenone
    • Bis(p-(N,N-dimethylamino)phenyl) ketone
    • DTXCID80894
    • 4,4'-bisdimethylaminobenzophenone
    • 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE [HSDB]
    • 4,4'-bis(N,N-dimethylamino)benzophenone
    • NCGC00259965-01
    • Oprea1_244376
    • EU-0033215
    • NSC9602
    • SR-01000596911
    • 4,4'-bis(dimethylamino)benzophenone; Michler's ketone
    • EN300-19184
    • FT-0628941
    • SR-01000596911-1
    • Tox21_300279
    • di-p-dimethylaminophenyl ketone
    • SMR000131748
    • Bis[p-(N,N-dimethylamino)phenyl] ketone
    • AE-641/00375021
    • InChI=1/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H
    • 3Z2SN6B347
    • NCI-C02006
    • 4,4'-bis-dimethylaminobenzophenone
    • NCGC00164065-01
    • 4,4[-Bis(dimethylamino)benzophenone
    • LS-1914
    • HSDB 2865
    • Methanone, bis[4-(dimethylamino)phenyl]-
    • SCHEMBL36517
    • 4,4'-bis(dimethylamino)-benzophenone
    • MICHLERS KETONE (TETRAMETHYLDIAMINOBENZOPHENONE)
    • Bis(4-(dimethylamino)phenyl)methanone
    • Q418109
    • 4,4'- bis(dimethylamino)benzophenone
    • B0481
    • Michlers Keton
    • AKOS000118727
    • 90-94-8
    • CAS-90-94-8
    • Benzophenone,4'-bis(dimethylamino)-
    • Benzophenone, 4,4′-bis(dimethylamino)- (6CI, 8CI)
    • Bis[4-(dimethylamino)phenyl]methanone (ACI)
    • 4,4′-Bis(N,N-dimethylamino)benzophenone
    • 4,4′-Tetramethyldiaminobenzophenone
    • Bis(4-dimethylaminophenyl) ketone
    • DABP
    • Di(p-dimethylamino)benzophenone
    • N,N,N′,N′-Tetramethyl-4,4′-diaminobenzophenone
    • Nisso Cure MABP
    • p,p′-Bis(dimethylamino)benzophenone
    • p,p′-Tetramethyldiaminobenzophenone
    • Photoinitiator MK
    • S 112
    • S 112 (ketone)
    • 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone)
    • NS00010897
    • 4,4\\'-Bis(dimethylamino)benzophenone
    • 4,4-bis(dimethylamino)benzophenone
    • MDL: MFCD00008312
    • Inchi: 1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3
    • InChI Key: VVBLNCFGVYUYGU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(N(C)C)=CC=1)C1C=CC(N(C)C)=CC=1
    • BRN: 790733

Computed Properties

  • Exact Mass: 268.15800
  • Monoisotopic Mass: 268.157563
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 23.6

Experimental Properties

  • Color/Form: White to green phylloid or acicular crystals.
  • Density: 1.0208 (rough estimate)
  • Melting Point: 174-176 °C (lit.)
  • Boiling Point: 360 ºC
  • Flash Point: 220 ºC
  • Refractive Index: 1.5486 (estimate)
  • Solubility: ethanol: 5 mg/mL, clear
  • Water Partition Coefficient: 400 mg/L (20 ºC)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, strong reducing agents.
  • PSA: 23.55000
  • LogP: 3.04960
  • Merck: 6177
  • Solubility: Soluble in hot benzene, insoluble in water, slightly soluble in ethanol and diethyl ether.
  • Sensitiveness: Sensitive to humidity

4,4'-Bis(dimethylamino)benzophenone Security Information

  • Symbol: GHS05 GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H318,H341,H350
  • Warning Statement: P201,P280,P305+P351+P338,P308+P313
  • Hazardous Material transportation number:2811
  • WGK Germany:3
  • Hazard Category Code: 45-41-68
  • Safety Instruction: S53-S45
  • RTECS:DJ0250000
  • Hazardous Material Identification: T
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:2-8°C
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R41; R45; R68

4,4'-Bis(dimethylamino)benzophenone Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4,4'-Bis(dimethylamino)benzophenone Pricemore >>

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4,4'-Bis(dimethylamino)benzophenone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: Ruthenium(2+), tris[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, (OC-… Solvents: Dimethylformamide ;  48 h, rt
Reference
Photoredox Catalysis as an Efficient Tool for the Aerobic Oxidation of Amines and Alcohols: Bioinspired Demethylations and Condensations
Rueping, Magnus; Vila, Carlos; Szadkowaska, Anna; Koenigs, Rene M.; Fronert, Jeanne, ACS Catalysis, 2012, 2(12), 2810-2815

Production Method 2

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  [(Bromomethyl)sulfinyl]benzene Catalysts: Palladium diacetate ,  BINAP Solvents: Tetrahydrofuran ;  12 h, 65 °C
Reference
Anaerobic palladium-catalyzed chemoselective oxidation of allylic and benzylic alcohols with α-bromo sulfoxide as a co-oxidant
Rodriguez, Nuria; Medio-Simon, Mercedes; Asensio, Gregorio, Advanced Synthesis & Catalysis, 2007, 349(6), 987-991

Production Method 3

Reaction Conditions
1.1 Reagents: Chlorobenzene ,  Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: 1,4-Dioxane ;  26 h, 40 °C
Reference
(N-Heterocyclic Carbene)-Pd-Catalyzed Anaerobic Oxidation of Secondary Alcohols and Domino Oxidation-Arylation Reactions
Landers, Brant; Berini, Christophe; Wang, Chao; Navarro, Oscar, Journal of Organic Chemistry, 2011, 76(5), 1390-1397

Production Method 4

Reaction Conditions
1.1 Reagents: Chlorobenzene ,  Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: 1,4-Dioxane ;  10 min, rt
1.2 26 h, 40 °C
Reference
Homogeneous, Anaerobic (N-Heterocyclic Carbene)-Pd or -Ni Catalyzed Oxidation of Secondary Alcohols at Mild Temperatures
Berini, Christophe; Brayton, Daniel F.; Mocka, Corey; Navarro, Oscar, Organic Letters, 2009, 11(18), 4244-4247

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: [2-[2-(Amino-κN)ethyl]phenyl-κC][bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylet… Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Simple, efficient protocols for the Pd-catalyzed cross-coupling reaction of aryl chlorides and dimethylamine
Lee, Brian K.; Biscoe, Mark R.; Buchwald, Stephen L., Tetrahedron Letters, 2009, 50(26), 3672-3674

4,4'-Bis(dimethylamino)benzophenone Raw materials

4,4'-Bis(dimethylamino)benzophenone Preparation Products

4,4'-Bis(dimethylamino)benzophenone Suppliers

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Additional information on 4,4'-Bis(dimethylamino)benzophenone

Introduction to 4,4'-Bis(dimethylamino)benzophenone (CAS No. 90-94-8)

4,4'-Bis(dimethylamino)benzophenone, with the chemical formula C18H20N2, is a significant compound in the field of organic chemistry and photochemistry. Its CAS number, 90-94-8, uniquely identifies it as a distinct molecular entity with a well-documented structure and properties. This compound has garnered considerable attention due to its versatile applications in various scientific and industrial domains, particularly in the development of advanced materials and pharmaceutical intermediates.

The molecular structure of 4,4'-Bis(dimethylamino)benzophenone consists of a benzophenone core substituted with two dimethylamino groups at the para positions. This configuration imparts unique photochemical and electronic properties, making it an invaluable component in the synthesis of functional materials. The presence of nitrogen atoms in the dimethylamino groups enhances its reactivity, enabling diverse chemical transformations that are pivotal for drug development and material science.

In recent years, 4,4'-Bis(dimethylamino)benzophenone has been extensively studied for its role as a photosensitizer and photocatalyst. Its ability to absorb light in the UV and visible spectrum allows it to participate in various photochemical reactions, including photopolymerization and photocatalytic oxidation processes. These applications are particularly relevant in the production of high-performance polymers and coatings that exhibit superior durability and thermal stability.

One of the most compelling areas of research involving 4,4'-Bis(dimethylamino)benzophenone is its potential in pharmaceutical synthesis. The compound serves as a key intermediate in the preparation of biologically active molecules. Its structural motif is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and bioavailability. Furthermore, its photoactive nature has been exploited in the development of prodrugs that release active pharmaceutical ingredients upon exposure to light, offering a novel approach to targeted drug delivery.

The industrial relevance of 4,4'-Bis(dimethylamino)benzophenone extends to its use in agrochemicals and specialty chemicals. In agrochemical formulations, it acts as a UV stabilizer and crosslinking agent, improving the efficacy and longevity of crop protection products. Additionally, its role in synthesizing advanced polymers has led to innovations in flexible electronics and optoelectronic devices. These materials benefit from the compound's ability to facilitate efficient charge transfer processes, which is critical for applications like organic photovoltaics (OPVs) and light-emitting diodes (LEDs).

Recent advancements in green chemistry have highlighted the sustainable applications of 4,4'-Bis(dimethylamino)benzophenone. Researchers have demonstrated its use in environmentally friendly photocatalytic systems that minimize waste generation while maximizing yield. This aligns with global efforts to develop eco-conscious manufacturing processes that reduce reliance on traditional synthetic methods. The compound's compatibility with renewable energy sources further underscores its importance in transitioning towards greener chemical practices.

The mechanistic insights into the reactions involving 4,4'-Bis(dimethylamino)benzophenone continue to evolve with each new study. Investigations into its excited-state dynamics have revealed fascinating insights into energy transfer processes that could revolutionize solar energy conversion technologies. By understanding how this compound interacts with light at a molecular level, scientists are paving the way for more efficient solar cells that can harness a broader spectrum of sunlight.

In conclusion,4,4'-Bis(dimethylamino)benzophenone (CAS No. 90-94-8) represents a cornerstone molecule in modern chemistry with far-reaching implications across multiple disciplines. Its unique photochemical properties make it indispensable for developing next-generation materials and pharmaceuticals. As research progresses,this compound will undoubtedly continue to play a pivotal role in shaping future innovations in science and technology.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-94-8)4,4‘-Bis(dimethylamino)benzophenone;≥ 97%
LE10483
Purity:99%
Quantity:25KG,200KG,1000KG
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